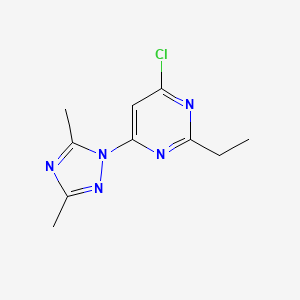
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an ethyl group, and a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine typically involves the reaction of 4,6-dichloro-2-ethylpyrimidine with 3,5-dimethyl-1,2,4-triazole. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: The triazole moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic substitution: Products would depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products could include pyrimidine N-oxides.
Reduction: Reduced products might include partially or fully hydrogenated pyrimidine derivatives.
科学的研究の応用
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole moiety could interact with metal ions or other cofactors, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of an ethyl group.
Uniqueness
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the chloro, triazole, and ethyl substituents makes this compound versatile for various applications in research and industry.
特性
分子式 |
C10H12ClN5 |
|---|---|
分子量 |
237.69 g/mol |
IUPAC名 |
4-chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine |
InChI |
InChI=1S/C10H12ClN5/c1-4-9-13-8(11)5-10(14-9)16-7(3)12-6(2)15-16/h5H,4H2,1-3H3 |
InChIキー |
NOGLUNRFYIMWJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=N1)Cl)N2C(=NC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)

![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
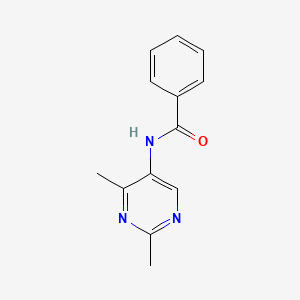
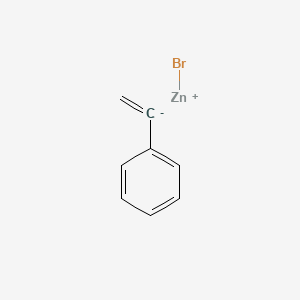



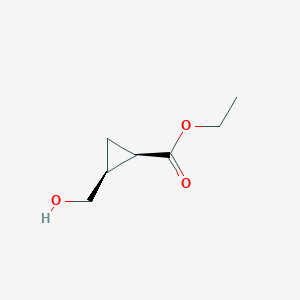
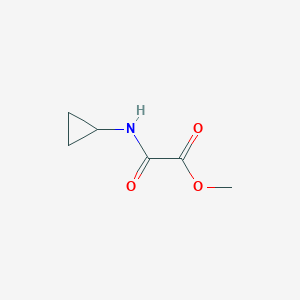
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
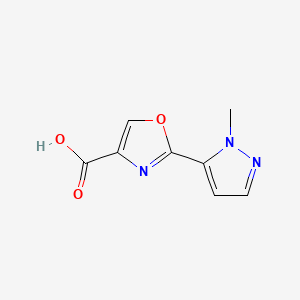
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
